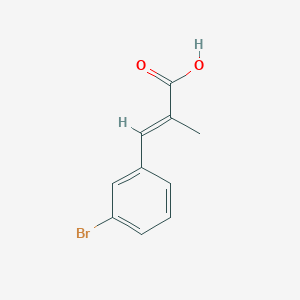
3-(3-Bromophenyl)-2-methylacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-2-methylacrylic acid is an organic compound with a bromine atom attached to the phenyl ring and a carboxylic acid group attached to the acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-methylacrylic acid can be achieved through several methods. One common approach involves the bromination of 3-phenyl-2-methylacrylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromophenyl)-2-methylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-phenyl-2-methylacrylic acid.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 3-phenyl-2-methylacrylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-2-methylacrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-2-methylacrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-2-methylacrylic acid: Similar structure but with the bromine atom at the para position.
3-(3-Chlorophenyl)-2-methylacrylic acid: Similar structure with a chlorine atom instead of bromine.
3-(3-Bromophenyl)propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
Uniqueness
3-(3-Bromophenyl)-2-methylacrylic acid is unique due to the specific positioning of the bromine atom and the acrylic acid moiety, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C10H9BrO2 |
|---|---|
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
(E)-3-(3-bromophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ |
InChI-Schlüssel |
OGRUHQXSAHUXOT-FNORWQNLSA-N |
Isomerische SMILES |
C/C(=C\C1=CC(=CC=C1)Br)/C(=O)O |
Kanonische SMILES |
CC(=CC1=CC(=CC=C1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12043438.png)

![methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043445.png)

![6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12043464.png)

![Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043473.png)



![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B12043510.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12043514.png)
